molecular formula C8H16ClNO2 B3428014 2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride CAS No. 63562-09-4

2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride

Cat. No.: B3428014
CAS No.: 63562-09-4
M. Wt: 193.67 g/mol
InChI Key: TWQMSFCQNQMTPK-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with an aminomethyl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride typically involves the reaction of cyclopentylmethylamine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous medium with the addition of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride can be compared with other similar compounds, such as:

    2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    2-[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride: Contains a cyclopropyl ring, leading to different chemical and biological properties.

    2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride: Features a cyclobutyl ring, resulting in unique reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and the presence of the aminomethyl group, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-6-8(5-7(10)11)3-1-2-4-8;/h1-6,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQMSFCQNQMTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63562-09-4
Record name 2-[1-(aminomethyl)cyclopentyl]acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride
Reactant of Route 2
2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride
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2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride
Reactant of Route 4
2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride
Reactant of Route 5
2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride
Reactant of Route 6
2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride

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